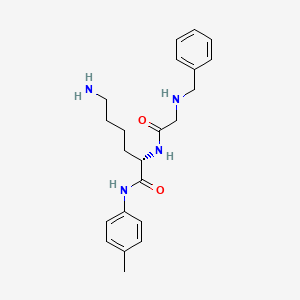
N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that belongs to the class of oligopeptides. This compound is composed of a benzyl group attached to a glycyl moiety, which is further connected to a 4-methylphenyl group and an L-lysinamide residue. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:
Formation of Benzylglycine: Benzylglycine can be synthesized by reacting benzylamine with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Attachment of 4-Methylphenyl Group: The benzylglycine is then reacted with 4-methylphenyl isocyanate to form N-Benzylglycyl-N-(4-methylphenyl)amide.
Incorporation of L-Lysinamide: Finally, the N-Benzylglycyl-N-(4-methylphenyl)amide is coupled with L-lysine in the presence of a coupling agent to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other moieties under controlled conditions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-Methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycyl-Nα-benzyl-N-methylphenyla laninamide
- N-[(4-Methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycyl-N 2-benzyl-N-cyclohexylalaninamide
Uniqueness
N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Propriétés
Numéro CAS |
918435-98-0 |
|---|---|
Formule moléculaire |
C22H30N4O2 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[2-(benzylamino)acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C22H30N4O2/c1-17-10-12-19(13-11-17)25-22(28)20(9-5-6-14-23)26-21(27)16-24-15-18-7-3-2-4-8-18/h2-4,7-8,10-13,20,24H,5-6,9,14-16,23H2,1H3,(H,25,28)(H,26,27)/t20-/m0/s1 |
Clé InChI |
URNDEFLJGSNZOH-FQEVSTJZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


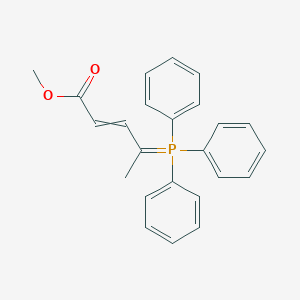
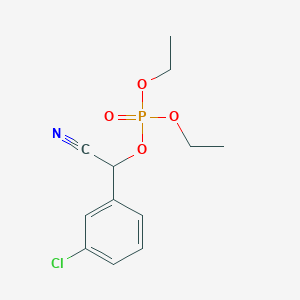
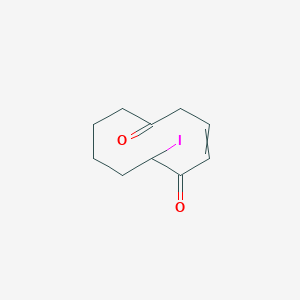
![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole](/img/structure/B12621012.png)
![4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B12621022.png)
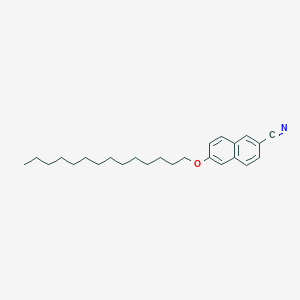
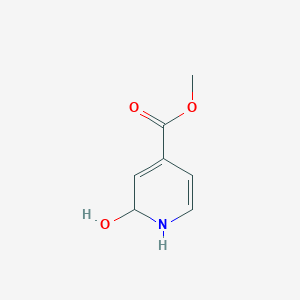
![1-deoxy-1-{methyl[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12621038.png)

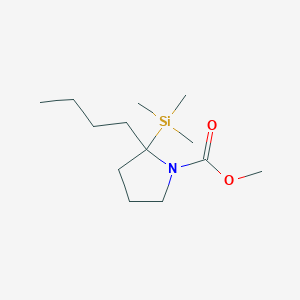
![2-([1,1'-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide](/img/structure/B12621048.png)
![Benzo[b]thiophene-3-carboxylic acid, butyl ester](/img/structure/B12621055.png)
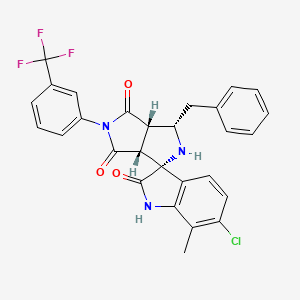
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl-](/img/structure/B12621069.png)
